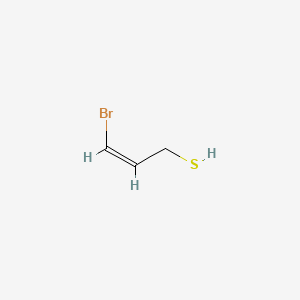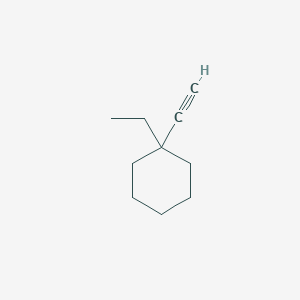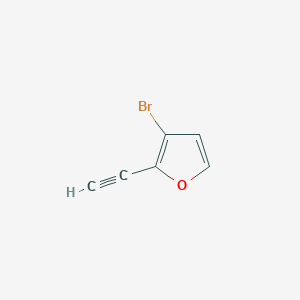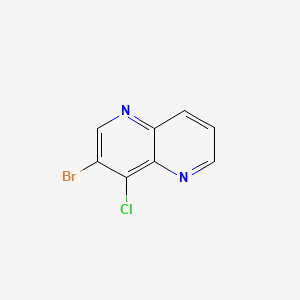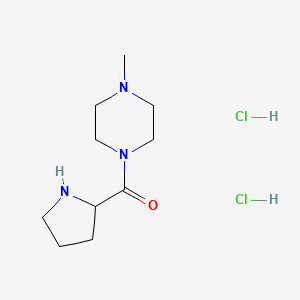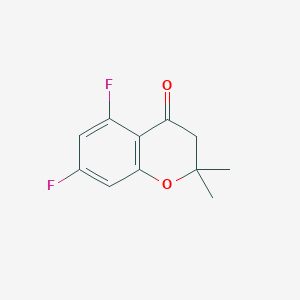
5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton with fluorine and methyl substitutions.
Méthodes De Préparation
The synthesis of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the use of 5,7-difluorochroman-4-one as a substrate. The process includes performing an asymmetric reduction reaction in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. Ketoreductase can be one or a combination of short-chain dehydrogenases/reductases, medium-chain dehydrogenases/reductases, or aldo-keto reductases .
Analyse Des Réactions Chimiques
5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other similar compounds, such as:
5,7-difluorochroman-4-one: Similar in structure but lacks the 2,2-dimethyl substitution.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Lacks the fluorine substitutions.
Flavanones: A broader class of compounds with a similar core structure but varying substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10F2O2 |
|---|---|
Poids moléculaire |
212.19 g/mol |
Nom IUPAC |
5,7-difluoro-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H10F2O2/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4H,5H2,1-2H3 |
Clé InChI |
OFZATVOZGLWVHC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2=C(O1)C=C(C=C2F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



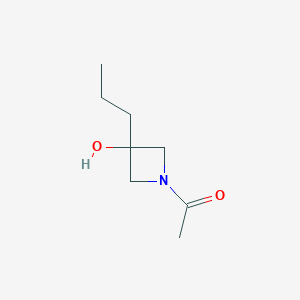
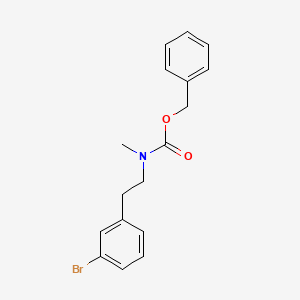
![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)
![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)

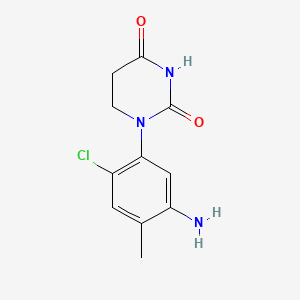
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
